
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is a chemical compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two nitro groups and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol typically involves nitration and subsequent hydroxylation of fluorene derivatives. One common method includes the nitration of 9,9-dimethylfluorene to introduce nitro groups at the 3 and 6 positions. This is followed by hydroxylation at the 2 and 7 positions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-2,7-dinitrofluorene: Similar structure but lacks hydroxyl groups.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains hydroxyl groups but has a different core structure.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another compound with hydroxyl groups and a different core structure.
Uniqueness
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is unique due to the presence of both nitro and hydroxyl groups on the fluorene core
Eigenschaften
Molekularformel |
C15H12N2O6 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
9,9-dimethyl-3,6-dinitrofluorene-2,7-diol |
InChI |
InChI=1S/C15H12N2O6/c1-15(2)9-5-13(18)11(16(20)21)3-7(9)8-4-12(17(22)23)14(19)6-10(8)15/h3-6,18-19H,1-2H3 |
InChI-Schlüssel |
MTCUXPACKUOBDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)[N+](=O)[O-])[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

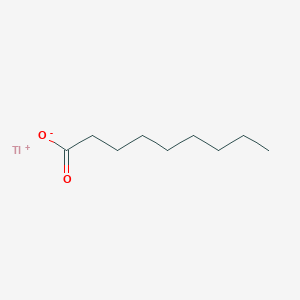
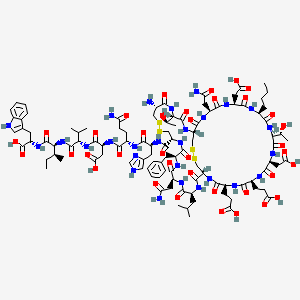
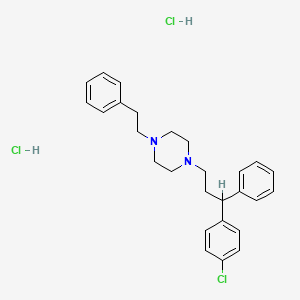

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
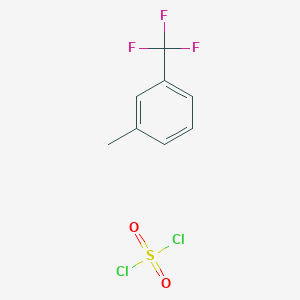

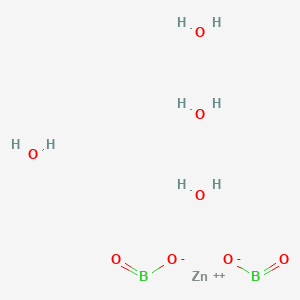
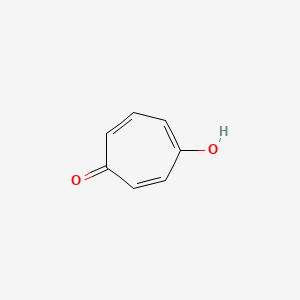
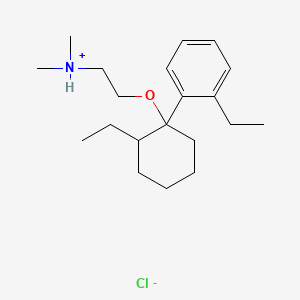
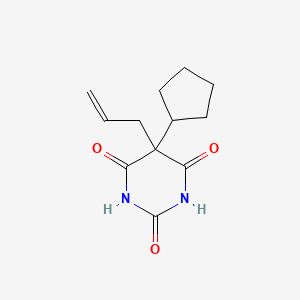
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
